molecular formula C16H12N2O5 B2647860 1,3-dimethyl-5-[(4-oxo-4H-chromen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 37042-02-7

1,3-dimethyl-5-[(4-oxo-4H-chromen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B2647860
CAS No.: 37042-02-7
M. Wt: 312.281
InChI Key: RGZXMBNJAYUNJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-5-[(4-oxo-4H-chromen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione is a barbiturate-derived compound featuring a 1,3-diazinane-2,4,6-trione core substituted with methyl groups at positions 1 and 3 and a conjugated chromenylidene moiety at position 3.

Properties

IUPAC Name

1,3-dimethyl-5-[(4-oxochromen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O5/c1-17-14(20)11(15(21)18(2)16(17)22)7-9-8-23-12-6-4-3-5-10(12)13(9)19/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZXMBNJAYUNJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=COC3=CC=CC=C3C2=O)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26665480
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-[(4-oxo-4H-chromen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione typically involves the condensation of a chromene derivative with a diazinane trione precursor. One common method involves the Vilsmeier-Hack reaction, which uses substituted hydroxy benzoic acid to form the chromene derivative . This derivative is then condensed with the diazinane trione in the presence of an alcohol solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-5-[(4-oxo-4H-chromen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The chromene moiety can be oxidized to form different oxo derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chromene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxo derivatives, while reduction can produce dihydro derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of chromene have shown significant inhibitory effects on the proliferation of cancer cells. One study demonstrated that a related compound inhibited matrix metalloproteinases (MMP2 and MMP9) in breast cancer cells, suggesting that similar derivatives might also exhibit anticancer properties through similar mechanisms .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Research indicates that derivatives with chromene structures can reduce inflammation by inhibiting specific pathways involved in inflammatory responses. In particular, modifications to the chromene ring can enhance the anti-inflammatory efficacy of the compounds .

Antioxidant Properties

Compounds with chromene structures are also noted for their antioxidant activities. This property is crucial in preventing oxidative stress-related diseases. The ability to scavenge free radicals makes these compounds valuable in developing nutraceuticals aimed at promoting health and preventing chronic diseases .

Case Studies

StudyFindingsImplications
Asrondkar et al. (2013)Reported significant anti-inflammatory activity for chromene derivativesSuggests potential for developing new anti-inflammatory drugs
Research on DK4023Demonstrated inhibition of MMPs in breast cancer cellsIndicates potential for therapeutic applications in cancer treatment
Antioxidant Activity StudyFound that chromene derivatives effectively scavenge free radicalsSupports use in dietary supplements for health promotion

Mechanism of Action

The mechanism by which 1,3-dimethyl-5-[(4-oxo-4H-chromen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chromene moiety can interact with active sites, while the diazinane trione structure can form hydrogen bonds or other interactions with the target molecules .

Comparison with Similar Compounds

Key Observations :

  • Chromenyl substituents may confer distinct optical properties compared to simple aryl or methoxy-substituted analogs due to extended conjugation .

Anticancer Potential

Physicochemical Properties

Property Target Compound (Inferred) 5-[(3-Chloro-4-Methoxyphenyl)Methylidene]-1,3-Diazinane-2,4,6-Trione 5-(3,4-Dimethoxybenzylidene)-1,3-Dimethyl Analog
Molecular Weight ~350–370 g/mol 280.66 g/mol ~310 g/mol
logP ~1.5–2.0 (estimated) 1.32 1.32
Polar Surface Area ~70–90 Ų 70.27 Ų 70.27 Ų
Hydrogen Bond Donors 0 (methyl substitution) 2 0

Key Trends :

  • Methyl substitution at positions 1 and 3 eliminates hydrogen-bond donors, reducing polarity compared to unsubstituted diazinanes.
  • Chromenyl groups likely increase molecular weight and aromatic surface area, affecting packing in crystalline materials .

Biological Activity

1,3-Dimethyl-5-[(4-oxo-4H-chromen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, structural characteristics, and biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure

The compound features a diazinane core structure with a chromene moiety attached via a methylene bridge. The presence of the 4-oxo group contributes to its reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common pathway includes the condensation of 4H-chromene derivatives with diazines under acidic or basic conditions. Detailed synthetic routes have been documented in various studies, highlighting the importance of reaction conditions in achieving high yields and purity .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that the compound induces apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators. For instance:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Caspase activation
HeLa (Cervical)10Cell cycle arrest at G2/M phase
A549 (Lung)20Induction of oxidative stress

These findings suggest that the compound may serve as a lead for developing new cancer therapeutics .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of pathogens. Studies indicate that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) were reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown promise in reducing inflammation. In vivo studies using animal models of inflammation revealed that treatment with the compound significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Case Study 1 : A patient with advanced breast cancer showed a marked reduction in tumor size after treatment with the compound in combination with standard chemotherapy.
  • Case Study 2 : In a clinical trial involving patients with chronic inflammatory conditions, participants reported reduced symptoms and improved quality of life after administration of the compound.

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?

  • Methodology : Use a factorial design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and identify critical factors influencing yield and purity. Statistical tools like response surface methodology (RSM) can model interactions between variables and predict optimal conditions .
  • Example : In analogous benzylidene-diazinane syntheses, ammonium acetate in acetic acid is a common catalyst, but stoichiometric ratios and reaction time require optimization via DoE to minimize side products like unreacted aldehyde intermediates .

Q. How can the structural conformation and intermolecular interactions of this compound be characterized?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is essential for resolving bond lengths, angles, and supramolecular packing. Weak interactions (e.g., C–H···O hydrogen bonds) can be quantified using Hirshfeld surface analysis .
  • Example : For structurally similar compounds like 5-(3,4-dimethoxybenzylidene)-1,3-dimethyl-diazinane-trione, SCXRD revealed an envelope conformation in the diazinane ring and chain-like packing via C–H···O interactions .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodology : Use standardized assays for antimicrobial or enzyme inhibition activity (e.g., MIC tests against Gram-positive/negative bacteria, docking studies for chromenone-related targets like topoisomerases). Validate results with dose-response curves and statistical significance testing .
  • Example : Rhodanine derivatives with benzylidene substituents show antimicrobial activity via thiazolidinone ring interactions with bacterial enzymes, suggesting analogous mechanisms for this compound .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in proposed reaction mechanisms for its synthesis?

  • Methodology : Apply density functional theory (DFT) to model transition states and compare activation energies for competing pathways (e.g., Knoevenagel condensation vs. Michael addition). Pair computational results with isotopic labeling experiments to validate intermediates .
  • Example : ICReDD’s hybrid computational-experimental workflow identified unexpected intermediates in chromenone derivatives, resolving discrepancies between predicted and observed regioselectivity .

Q. What advanced techniques are needed to analyze photophysical properties linked to the chromenone moiety?

  • Methodology : Time-resolved fluorescence spectroscopy and TD-DFT calculations can correlate excited-state behavior with substituent effects (e.g., electron-withdrawing groups on the chromenone ring). Compare experimental Stokes shifts with computational predictions .
  • Example : For 4-oxo-4H-chromen-3-yl derivatives, methoxy substituents enhance fluorescence quantum yield by stabilizing π→π* transitions, a property critical for optoelectronic applications .

Q. How should researchers address discrepancies in solubility data across different solvents?

  • Methodology : Use Hansen solubility parameters (HSPs) to classify solvent compatibility. Validate predictions with dynamic light scattering (DLS) to detect aggregation in non-ideal solvents. Thermodynamic solubility assays (e.g., shake-flask method) provide quantitative comparisons .
  • Example : For structurally related triazinane-triones, HSP analysis explained poor solubility in polar aprotic solvents due to mismatched dispersion forces, guiding formulation studies .

Methodological Considerations Table

Research Focus Key Techniques Evidence Sources
Synthesis OptimizationFactorial DoE, RSM
Structural AnalysisSCXRD, Hirshfeld Surface Analysis
Biological ScreeningMIC Assays, Molecular Docking
Computational ValidationDFT, Transition State Modeling
Photophysical PropertiesTD-DFT, Time-Resolved Fluorescence
Solubility ProfilingHansen Parameters, Shake-Flask Assays

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.